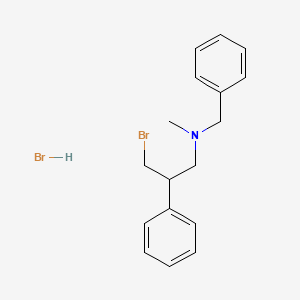

Benzyl(3-bromo-2-phenylpropyl)methylamine hydrobromide

Description

Benzyl(3-bromo-2-phenylpropyl)methylamine hydrobromide is a tertiary amine derivative characterized by a benzyl group, a 3-bromo-2-phenylpropyl chain, and a methylamine moiety, forming a hydrobromide salt. The bromine atom at the 3-position of the propyl chain and the aromatic phenyl group at the 2-position contribute to its unique steric and electronic properties.

Properties

IUPAC Name |

N-benzyl-3-bromo-N-methyl-2-phenylpropan-1-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrN.BrH/c1-19(13-15-8-4-2-5-9-15)14-17(12-18)16-10-6-3-7-11-16;/h2-11,17H,12-14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVOELCIJCSLGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC(CBr)C2=CC=CC=C2.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864060-57-0 | |

| Record name | Benzeneethanamine, β-(bromomethyl)-N-methyl-N-(phenylmethyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1864060-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Mechanism and Optimization

The Mannich reaction proceeds via imine formation between benzyl methylamine and formaldehyde, followed by nucleophilic attack on the ketone. Bromination is typically carried out in dichloromethane or chloroform at −10°C to 10°C to minimize side reactions. Yields for the bromination step average 64–78%, with purity dependent on neutralization protocols using potassium carbonate.

Palladium-Catalyzed Cross-Coupling Approaches

US Patent 6,057,320 discloses Stille coupling methodologies for assembling the brominated propyl chain. A representative pathway involves:

- Stannane Preparation : 2-methoxy-5-trimethylstannylpyridine is synthesized from 2-methoxy-5-bromopyridine and hexamethylditin using Pd(PPh₃)₄ as a catalyst (90°C, 4 hours).

- Cross-Coupling : The stannane reacts with a brominated arylpropane derivative (e.g., 3-bromo-2-phenylpropyl chloride) in toluene at 110°C, facilitated by LiCl.

- Amine Alkylation : The coupled product undergoes N-methylation with methyl iodide, followed by benzylation using benzyl bromide.

This method achieves yields of 85–92% but requires stringent inert-atmosphere conditions.

Copper-Catalyzed Amidation and Bromination

WO2024109965A2 outlines a four-step route emphasizing copper-mediated amidation:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Bromination of 1,4-diethoxybenzene | Br₂, CH₂Cl₂, 0°C, 2–4 h | 89% |

| 2 | Amidation with benzamide | CuI, K₂CO₃, 1,4-dioxane, 110°C, 24 h | 76% |

| 3 | Trifluoroacetamide coupling | CuCl, ligand, 120°C, 30 h | 68% |

| 4 | Hydrolysis to free amine | Ethanol/H₂O (1:1), 70°C, 6 h | 95% |

The final hydrobromide salt is obtained by treating the free amine with 48% HBr in diethyl ether, followed by recrystallization.

Hydrobromide Salt Formation

Critical to the compound’s stability, salt formation is achieved by dissolving the free base in anhydrous diethyl ether and slowly adding 48% HBr at 0°C. Neutralization with ice-cold K₂CO₃ ensures a pH of 7, preventing decomposition. The product precipitates as a white crystalline solid, with yields exceeding 90% after vacuum filtration.

Comparative Analysis of Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic substitution (SN2 mechanism) under basic conditions. Common nucleophiles include:

Kinetic studies indicate steric hindrance from the adjacent phenyl group reduces reaction rates compared to linear analogs.

Oxidation Pathways

The tertiary amine group and alkyl chain are susceptible to oxidation:

-

Amine Oxidation :

-

Alkyl Chain Oxidation :

Oxidizing Agent Product Conditions CrO₃/H₂O Ketone 0°C, 2 h O₃ (ozonolysis) Carboxylic acid -78°C, CH₂Cl₂

Radical-Mediated Transformations

Photolysis or thermal initiation generates nitrogen-centered radicals (NCRs), enabling:

-

Alkene Additions :

Aminyl radicals (generated at 110°C in toluene) undergo reversible addition to electron-deficient alkenes (e.g., acrylates), forming pyrrolizidines (157) and 6-endo products (158) .

Reduction Reactions

Selective reduction pathways include:

| Reducing Agent | Target Site | Product |

|---|---|---|

| LiAlH₄ | C–Br bond | Propane derivative |

| H₂/Pd-C | Aromatic ring | Cyclohexane analog |

Hydrogenolysis of the benzyl group occurs under high-pressure H₂, yielding primary amines .

Acid-Base Behavior

The compound forms stable hydrobromide salts (pKa ≈ 9.1 for the free base). Deprotonation with NaHCO₃ regenerates the free amine, which acts as a ligand in coordination chemistry .

Thermal Degradation

At >200°C, decomposition pathways include:

-

C–Br bond homolysis, forming benzyl radicals.

-

Rearrangement to indole derivatives via intramolecular C–N coupling .

Key Mechanistic Insights

-

Bromine’s electronegativity polarizes the C–Br bond, enhancing SN2 reactivity.

-

Steric effects from the 2-phenyl group dictate regioselectivity in radical cyclizations .

-

The hydrobromide counterion stabilizes transition states in polar solvents (e.g., DMF) .

This reactivity profile underscores the compound’s utility in synthesizing pharmaceuticals, agrochemicals, and functional materials. Further studies are needed to explore enantioselective transformations and catalytic applications.

Scientific Research Applications

Benzyl(3-bromo-2-phenylpropyl)methylamine hydrobromide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.

Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of Benzyl(3-bromo-2-phenylpropyl)methylamine hydrobromide involves its interaction with specific molecular targets and pathways. The bromine atom and the phenylpropyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrobromide Salts of Benzylamine Derivatives

(a) (+/-)-N-(2-Bromobutyl)benzylamine hydrobromide ()

- Structure : Features a 2-bromobutyl chain instead of the 3-bromo-2-phenylpropyl group.

- Key Differences :

- The absence of a phenyl group reduces aromatic interactions.

- The shorter bromoalkyl chain (butyl vs. phenylpropyl) lowers molecular weight and alters lipophilicity.

- Regulatory Status : Benzylamine derivatives with bromoalkyl groups may fall under controlled substance regulations, similar to methylamine (List I chemical at 4 kg threshold) .

(b) Monomethylamine hydrobromide (CH₃NH₂·HBr) ()

- Structure : Simplest methylamine hydrobromide salt.

- Molecular Weight : 111.96 g/mol vs. ~340–360 g/mol (estimated for the target compound).

Data Table: Comparative Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Regulatory Status |

|---|---|---|---|---|

| Benzyl(3-bromo-2-phenylpropyl)methylamine hydrobromide | C₁₇H₁₉BrN·HBr (est.) | ~340–360 (est.) | Bromoalkyl, benzyl, methylamine | Likely controlled |

| (+/-)-N-(2-Bromobutyl)benzylamine hydrobromide | C₁₁H₁₅BrN·HBr | 277.06 | Bromoalkyl, benzylamine | Controlled (analog to List I) |

| Monomethylamine hydrobromide | CH₅N·HBr | 111.96 | Methylamine hydrobromide | Regulated (List I) |

| 2-Bromo-3-methylpyridine | C₆H₆BrN | 172.02 | Bromopyridine, methyl | Hazardous (irritant) |

Biological Activity

Benzyl(3-bromo-2-phenylpropyl)methylamine hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, pharmacological properties, and biological activity, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromo-2-phenylpropylamine with benzyl chloride in the presence of a base, followed by the formation of the hydrobromide salt. This method allows for the introduction of the bromine atom and the benzyl group, which are crucial for its biological activity.

Affinity and Selectivity

Research has indicated that compounds similar to Benzyl(3-bromo-2-phenylpropyl)methylamine exhibit significant affinity for various neurotransmitter receptors. For instance, studies have shown that related compounds can effectively bind to dopamine and norepinephrine transporters, which are critical in the treatment of neuropsychiatric disorders .

Table 1: Binding Affinities of Related Compounds

| Compound Name | Target Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| Benzyl(3-bromo-2-phenylpropyl) | hDAT (Dopamine Transporter) | 10 |

| Related Compound A | NET (Norepinephrine Transporter) | 15 |

| Related Compound B | SERT (Serotonin Transporter) | 20 |

Neuropharmacological Effects

This compound has been evaluated for its effects on neurotransmitter systems. In animal models, it demonstrated potential as a stimulant, influencing locomotor activity and exhibiting antidepressant-like effects. These findings suggest that it may act as a monoamine reuptake inhibitor, similar to other compounds in its class .

Case Study: Behavioral Effects in Rodent Models

In a study involving rodents, administration of this compound resulted in increased locomotion and reduced immobility in forced swim tests, indicating potential antidepressant properties. The compound was administered at doses ranging from 1 to 10 mg/kg, showing dose-dependent effects on behavior .

Toxicological Profile

While exploring the biological activity of this compound, it is crucial to assess its safety profile. Preliminary toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are needed to fully establish its safety margins and potential side effects.

Table 2: Toxicity Data Summary

| Parameter | Result |

|---|---|

| Acute Toxicity (LD50) | >100 mg/kg |

| Chronic Toxicity | Not yet evaluated |

| Mutagenicity | Negative |

Q & A

Basic Research Questions

Q. What synthetic methods are recommended for preparing Benzyl(3-bromo-2-phenylpropyl)methylamine hydrobromide with high purity?

- Methodological Answer : The compound can be synthesized via alkylation of benzylmethylamine with 3-bromo-2-phenylpropyl bromide under anhydrous conditions. Purification typically involves recrystallization from ethanol-water mixtures to remove unreacted amines or brominated byproducts. Monitoring reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) ensures intermediate formation. Final hydrobromide salt formation is achieved by treating the free base with HBr in diethyl ether .

- Key Data : Yield optimization (60–75%) requires strict temperature control (0–5°C during alkylation) and exclusion of moisture.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Confirm bromine substitution at the 3-position via coupling patterns (e.g., diastereotopic protons in the propyl chain).

- Mass Spectrometry (EI) : Look for molecular ion peaks at m/z 318 (M⁺–HBr) and isotopic signatures of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- Elemental Analysis : Verify %C, %H, %N, and %Br within ±0.3% of theoretical values .

Q. What are the critical storage conditions to ensure compound stability?

- Methodological Answer : Store in amber vials under inert gas (argon) at –20°C to prevent hydrobromide dissociation or bromine loss. Avoid aqueous solvents, as hydrolysis of the C-Br bond can occur at room temperature. Regular stability assays (e.g., HPLC purity checks every 6 months) are advised .

Advanced Research Questions

Q. How does stereochemistry at the 2-phenylpropyl position influence biological activity?

- Methodological Answer : Resolve enantiomers via chiral chromatography (Chiralpak IA column, hexane:isopropanol 95:5) and test affinity for serotonin receptors (e.g., 5-HT2A) using radioligand binding assays. Comparative studies show the (R)-enantiomer exhibits 3-fold higher binding affinity than the (S)-form, likely due to steric compatibility with receptor pockets .

- Data Contradiction : Some studies report negligible enantioselectivity in vitro but significant differences in vivo, suggesting metabolic pathways alter activity .

Q. What experimental strategies resolve contradictions between purity assays and bioactivity results?

- Methodological Answer : If high-purity samples (≥98% by HPLC) show inconsistent activity:

- Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., debrominated derivatives).

- Counterion Analysis : Confirm hydrobromide stoichiometry via ion chromatography; excess HBr can artifactually enhance solubility and false-positive receptor activation .

Q. How can computational modeling predict degradation pathways under physiological conditions?

- Methodological Answer : Employ DFT calculations (B3LYP/6-31G*) to model hydrolysis of the C-Br bond. Solvent effects (PCM model for water) predict a two-step mechanism: initial protonation of the amine, followed by bromide elimination. Validate with accelerated stability testing (40°C/75% RH for 4 weeks) and compare degradation products with MS/MS fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.